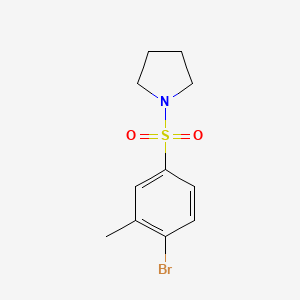

1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c1-9-8-10(4-5-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHZGIJTXHOEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406697 | |

| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852026-79-0 | |

| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(4-bromo-3-methylphenylsulfonyl)pyrrolidine, a molecule of interest in medicinal chemistry and drug discovery. This document outlines the requisite starting materials, detailed experimental protocols for a two-step synthesis, and expected analytical data for the intermediate and final products.

Overall Synthetic Pathway

The synthesis of 1-(4-bromo-3-methylphenylsulfonyl)pyrrolidine is most effectively achieved through a two-step process. The first step involves the chlorosulfonation of 4-bromo-3-methyltoluene to produce the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride. The subsequent step is the reaction of this sulfonyl chloride with pyrrolidine to yield the final product.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonation of substituted aromatic compounds.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-3-methyltoluene | 185.06 | 18.5 g | 0.1 |

| Chlorosulfonic acid | 116.52 | 41.0 mL (70.0 g) | 0.6 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Ice | - | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-3-methyltoluene (18.5 g, 0.1 mol) in dichloromethane (100 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (41.0 mL, 0.6 mol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a separate beaker with vigorous stirring.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with cold water (100 mL), followed by a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride. The product can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate if necessary.

Step 2: Synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine

This protocol is based on general procedures for the N-sulfonylation of amines.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-3-methylbenzenesulfonyl chloride | 269.54 | 27.0 g | 0.1 |

| Pyrrolidine | 71.12 | 8.5 mL (7.1 g) | 0.1 |

| Triethylamine (TEA) | 101.19 | 16.7 mL (12.1 g) | 0.12 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve pyrrolidine (8.5 mL, 0.1 mol) and triethylamine (16.7 mL, 0.12 mol) in dichloromethane (100 mL).

-

Cool the solution to 0°C using an ice bath.

-

In a separate beaker, dissolve 4-bromo-3-methylbenzenesulfonyl chloride (27.0 g, 0.1 mol) in dichloromethane (100 mL).

-

Add the sulfonyl chloride solution dropwise to the cooled pyrrolidine solution over 20-30 minutes.

-

After the addition is complete, stir the reaction mixture at 0°C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, wash the mixture with 1M hydrochloric acid (100 mL), followed by a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(4-bromo-3-methylphenylsulfonyl)pyrrolidine.

Data Presentation

Physicochemical Properties of Key Compounds:

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Bromo-3-methyltoluene | C₈H₉Br | 185.06 | -11 | Colorless liquid |

| 4-Bromo-3-methylbenzenesulfonyl chloride | C₇H₆BrClO₂S | 269.54 | 58-61 | White to yellow solid |

| Pyrrolidine | C₄H₉N | 71.12 | -63 | Colorless liquid |

| 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine | C₁₁H₁₄BrNO₂S | 304.20 | N/A | Expected to be a solid |

Expected Analytical Data for 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine:

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.60 (m, 3H, Ar-H), 3.30-3.10 (t, 4H, -N-CH₂-), 2.45 (s, 3H, Ar-CH₃), 1.90-1.70 (m, 4H, -CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 142.0, 138.0, 135.0, 133.0, 128.0, 125.0 (Ar-C), 48.0 (-N-CH₂-), 25.0 (-CH₂-CH₂-), 23.0 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~2970 (C-H aliphatic), ~1340 (S=O asymmetric stretch), ~1160 (S=O symmetric stretch), ~700 (C-Br) |

| MS (ESI) | m/z 304.0 [M+H]⁺, 306.0 [M+H+2]⁺ (characteristic bromine isotope pattern) |

Expected Reaction Yield and Purity:

| Parameter | Expected Value |

| Yield (Step 1) | 80-90% |

| Yield (Step 2) | 75-85% |

| Overall Yield | 60-77% |

| Purity (after chromatography) | >98% (by HPLC) |

References

In-Depth Technical Guide: 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine

CAS Number: 852026-79-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine is a synthetic organic compound featuring a substituted aromatic ring linked to a pyrrolidine moiety through a sulfonamide bridge. This structure is of significant interest in medicinal chemistry due to the established pharmacological importance of both the pyrrolidine ring and the arylsulfonamide group. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent feature in numerous FDA-approved drugs and natural products, valued for its ability to introduce three-dimensional complexity and serve as a versatile building block in drug design. The sulfonamide group is a well-known pharmacophore, present in a wide array of therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a summary of the available data on 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine, a representative experimental protocol for its synthesis, and an overview of its potential applications in drug discovery.

Chemical and Physical Properties

A summary of the key quantitative data for 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine and its immediate precursor, 4-Bromo-3-methylbenzenesulfonyl chloride, is presented below.

| Property | 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine | 4-Bromo-3-methylbenzenesulfonyl chloride |

| CAS Number | 852026-79-0[1][2][3][4] | 72256-93-0 |

| Molecular Formula | C₁₁H₁₄BrNO₂S | C₇H₆BrClO₂S |

| Molecular Weight | 304.21 g/mol [1] | 269.54 g/mol |

| Appearance | Not specified (likely a solid) | Solid |

| Purity | Typically ≥98%[4] | Typically ≥97% |

Experimental Protocols

The synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine is typically achieved in a two-step process. The first step involves the preparation of the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, from 4-bromo-3-methylaniline. The second step is the sulfonylation of pyrrolidine with the synthesized sulfonyl chloride.

Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride (Precursor)

Disclaimer: The following is a general procedure for the synthesis of arylsulfonyl chlorides from anilines and may need to be optimized for this specific substrate.

Materials:

-

4-bromo-3-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Thionyl Chloride (SOCl₂) in water

-

Electron transfer catalyst (e.g., cupric chloride, CuCl₂)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

Procedure:

-

Diazotization: 4-bromo-3-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to between -5°C and 0°C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the aniline solution, maintaining the temperature below 0°C. The mixture is stirred for 20-60 minutes to form the diazonium salt solution.

-

Chlorosulfonation: In a separate flask, a mixture of thionyl chloride in water is prepared and cooled. The electron transfer catalyst, such as cupric chloride, is added.

-

The cold diazonium salt solution is then added portion-wise to the thionyl chloride mixture, keeping the temperature controlled, typically between 0°C and 5°C.

-

After the addition is complete, the reaction is stirred for a specified time until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is then extracted with an organic solvent like dichloromethane. The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride, which can be further purified by recrystallization or chromatography if necessary.

Step 2: Synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine

Disclaimer: The following is a representative procedure for the reaction of an arylsulfonyl chloride with a secondary amine and may require optimization.

Materials:

-

4-Bromo-3-methylbenzenesulfonyl chloride

-

Pyrrolidine

-

A suitable base (e.g., Triethylamine (TEA) or Pyridine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Water

-

Brine solution

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-methylbenzenesulfonyl chloride in an anhydrous aprotic solvent such as dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of pyrrolidine (typically 1.1 to 1.5 equivalents) and a base like triethylamine (1.5 to 2.0 equivalents) in the same anhydrous solvent.

-

Add the pyrrolidine/base solution dropwise to the cooled solution of the sulfonyl chloride with stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Work-up: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine.

Potential Applications in Drug Discovery

-

Sulfonamide Moiety: The sulfonamide group is a cornerstone in medicinal chemistry, found in drugs with a wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. This functional group can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzymes and receptors.[5]

-

Pyrrolidine Scaffold: The pyrrolidine ring is a "privileged scaffold" in drug discovery. Its three-dimensional, non-planar structure is advantageous for exploring chemical space and achieving specific spatial orientations of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a pyrrolidine ring can also improve physicochemical properties such as solubility.

-

N-Arylsulfonylpyrrolidines: This class of compounds has been investigated for various therapeutic applications. For instance, some sulfonyl pyrrolidine derivatives have been designed and synthesized as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer and inflammatory diseases.[6] Other derivatives have been evaluated as potential antibacterial agents, with some showing promise in inhibiting bacterial biofilm formation.

Given these precedents, 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine represents a valuable building block for the synthesis of more complex molecules for screening in various drug discovery programs, particularly in the areas of oncology, infectious diseases, and inflammatory disorders.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine.

Caption: Synthetic route to 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jst-ud.vn [jst-ud.vn]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Water-Soluble 2-Aryl-1-Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the chemical compound 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine is a sulfonamide derivative containing a pyrrolidine ring attached to a substituted phenyl group. The presence of a bromine atom and a methyl group on the phenyl ring, combined with the sulfonylpyrrolidine moiety, imparts specific physicochemical characteristics to the molecule.

Table 1: Physical and Chemical Properties of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine

| Property | Value | Source |

| CAS Number | 852026-79-0 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₁H₁₄BrNO₂S | Chemical Supplier Catalogs |

| Molecular Weight | 320.20 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate (Predicted). Insoluble in water (Predicted). | N/A |

| Density | Not available | N/A |

Table 2: Spectroscopic Data for 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine (Predicted)

| Spectrum Type | Predicted Data |

| ¹H-NMR | Signals corresponding to the aromatic protons of the 4-bromo-3-methylphenyl group, the methyl protons, and the methylene protons of the pyrrolidine ring are expected. The chemical shifts would be influenced by the electron-withdrawing sulfonyl group. |

| ¹³C-NMR | Resonances for the aromatic carbons, the methyl carbon, and the carbons of the pyrrolidine ring are anticipated. |

| IR Spectroscopy | Characteristic absorption bands for the sulfonyl group (S=O stretching) are expected around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine. |

Synthesis and Experimental Protocols

The synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with pyrrolidine. This is a standard nucleophilic substitution reaction at the sulfonyl group.

General Synthesis Workflow

The logical flow for the synthesis of the target compound is outlined below.

Caption: General synthesis workflow for 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine.

Detailed Experimental Protocol

Materials:

-

4-Bromo-3-methylbenzenesulfonyl chloride

-

Pyrrolidine

-

Triethylamine (or another suitable base like pyridine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methylbenzenesulfonyl chloride (1.0 equivalent) and dissolve it in anhydrous dichloromethane.

-

Addition of Base and Amine: Cool the solution to 0 °C in an ice bath. To this solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of pyrrolidine (1.1 equivalents).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Logical Relationships in Synthesis

The synthesis of the target compound relies on a series of logical chemical transformations. The key steps and their relationships are visualized below.

Caption: Logical relationships in the synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine.

Potential Applications and Further Research

While specific biological activities for 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine are not widely reported in the literature, sulfonamide derivatives are a well-established class of compounds with a broad range of applications in medicinal chemistry. The structural motifs present in this molecule suggest potential for further investigation in several areas:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The bromo- and methyl-substituted phenylsulfonyl group can be explored for its interaction with biological targets.

-

Chemical Biology: As a potential tool compound or probe for studying specific enzymes or receptors, given the prevalence of sulfonamides as enzyme inhibitors.

-

Materials Science: The substituted aromatic ring could be functionalized further to create novel materials with specific electronic or physical properties.

Further research is required to elucidate the specific physical, chemical, and biological properties of this compound to fully understand its potential applications. This would involve detailed spectroscopic analysis, single-crystal X-ray diffraction, and screening for biological activity in various assays.

Spectroscopic Analysis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the ¹H NMR and ¹³C NMR spectral data for the compound 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine. Despite a comprehensive search of available scientific literature and databases, specific, experimentally determined ¹H NMR and ¹³C NMR spectral data (including chemical shifts, multiplicities, and coupling constants) for this precise molecule could not be located.

The synthesis and characterization of the isomeric compound, 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine, has been reported, but detailed spectral assignments for the 4-bromo-3-methyl isomer are not publicly available at this time.

This document will, therefore, outline the expected spectral characteristics based on the chemical structure of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine and provide a general experimental protocol for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Data

While experimentally determined data is unavailable, the expected NMR signals for 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine can be predicted based on its molecular structure and known chemical shift ranges for similar functional groups.

Structure and Atom Numbering:

To facilitate the discussion of predicted spectral data, a diagram of the molecular structure with atom numbering is provided below.

Caption: Molecular structure of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine with atom numbering for NMR signal assignment.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-2, H-6 (Aromatic) | 7.5 - 7.8 | m | 2H |

| H-5 (Aromatic) | 7.3 - 7.5 | d | 1H |

| Hα (Pyrrolidine, C7, C10) | 3.2 - 3.5 | t | 4H |

| Hβ (Pyrrolidine, C8, C9) | 1.8 - 2.1 | m | 4H |

| CH₃ (Methyl) | 2.4 - 2.6 | s | 3H |

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Aromatic, C-S) | 138 - 142 |

| C4 (Aromatic, C-Br) | 125 - 129 |

| C3 (Aromatic, C-CH₃) | 139 - 143 |

| C2, C6 (Aromatic, CH) | 128 - 132 |

| C5 (Aromatic, CH) | 133 - 137 |

| Cα (Pyrrolidine, C7, C10) | 48 - 52 |

| Cβ (Pyrrolidine, C8, C9) | 24 - 28 |

| CH₃ (Methyl) | 20 - 23 |

Experimental Protocol for NMR Data Acquisition

For researchers intending to synthesize and characterize 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine, the following general protocol for acquiring ¹H and ¹³C NMR spectra is recommended.

Workflow for NMR Sample Preparation and Data Acquisition:

Caption: A generalized workflow for preparing an NMR sample and acquiring spectral data.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Solvent: Chloroform-d (CDCl₃) is a common choice for similar compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs) should be used for Fourier transformation, phase and baseline correction, and referencing of the spectra. The ¹H NMR spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm), and the ¹³C NMR spectrum should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Crystal Structure Analysis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 1-(4-bromo-3-methylphenylsulfonyl)pyrrolidine analogs. While a specific crystal structure for 1-(4-bromo-3-methylphenylsulfonyl)pyrrolidine was not found in publicly available databases as of December 2025, this guide synthesizes crystallographic data from closely related analogs to predict its structural properties. It also offers detailed experimental protocols for determining the crystal structure of novel compounds in this class and illustrates a potential biological pathway where these molecules may exert their effects.

Predicted Crystallographic Data and Structural Commentary

Based on the analysis of analogous sulfonylpyrrolidine and bromo-substituted phenylsulfonyl compounds, a hypothetical set of crystallographic data for 1-(4-bromo-3-methylphenylsulfonyl)pyrrolidine is presented in Table 1. The molecular structure is expected to feature a sulfonamide group bridging the pyrrolidine and the substituted phenyl rings. The S-N bond length is anticipated to be in the range of 1.625 to 1.636 Å, and the S=O bond lengths around 1.435 Å, indicative of a typical sulfonamide linkage.[1][2] The pyrrolidine ring is likely to adopt a twisted or envelope conformation.[2][3]

The phenyl ring and the sulfonyl group create a relatively rigid core, while the pyrrolidine ring may exhibit some conformational flexibility. Intermolecular interactions, such as C-H···O and C-H···π hydrogen bonds, are expected to play a significant role in the crystal packing, potentially forming sheets or three-dimensional networks.[2][3] The presence of the bromine atom may also lead to C—H⋯Br interactions, further stabilizing the crystal lattice.[4]

Table 1: Comparative Crystallographic Data of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine Analogs

| Parameter | 4-hydroxy-1-[(4-nitrophenyl) sulfonyl]pyrrolidine-2-carboxyllic acid[1] | 1-[(4-methylbenzene) sulfonyl]pyrrolidine[2] | 4′-(3-Bromophenyl)-1′-methyldispiro [indan-2,2′-pyrrolidine-3′,2′′-indan]-1′′,3-dione[3] |

| Formula | C11H12N2O7S | C11H15NO2S | C27H20BrNO3 |

| Crystal System | Orthorhombic | Monoclinic | Triclinic |

| Space Group | P2₁2₁2₁ | P2₁/c | P-1 |

| a (Å) | 8.3998 (1) | 9.8765 (4) | 8.3998 (1) |

| b (Å) | 11.2082 (2) | 10.9876 (5) | 11.2082 (2) |

| c (Å) | 12.4816 (2) | 11.2345 (5) | 12.4816 (2) |

| α (˚) | 90 | 90 | 112.004 (1) |

| β (˚) | 90 | 108.987 (2) | 96.850 (1) |

| γ (˚) | 90 | 90 | 93.191 (1) |

| Volume (ų) | 1175.2 (1) | 1152.11 (9) | 1075.28 (3) |

| Z | 4 | 4 | 2 |

| S-N Bond Length (Å) | 1.628 (2) | 1.625 (2) | N/A |

| S=O Bond Lengths (Å) | 1.432 (2), 1.436 (2) | 1.4357 (16), 1.4349 (16) | N/A |

| S-C Bond Length (Å) | 1.768 (3) | 1.770 (2) | N/A |

Experimental Protocols for Crystal Structure Determination

The determination of the three-dimensional atomic and molecular structure of a crystalline compound is primarily achieved through single-crystal X-ray diffraction.[5][6][7] This process involves several key stages, from crystal growth to data analysis and structure refinement.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals.[5][8]

-

Synthesis: Analogs of 1-(4-bromo-3-methylphenylsulfonyl)pyrrolidine can be synthesized through the sulfonylation of pyrrolidine with the corresponding substituted sulfonyl chloride (e.g., 4-bromo-3-methylphenylsulfonyl chloride) in the presence of a base.[1]

-

Crystallization: Growing diffraction-quality crystals (typically >0.1 mm in all dimensions) is crucial.[5][9] Common methods for small molecules include:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): An equilibrated system is set up where a precipitant solution slowly draws solvent from a drop containing the dissolved compound, inducing crystallization.[8]

-

Cooling: A saturated solution at a higher temperature is gradually cooled, decreasing the solubility of the compound and promoting crystal growth.[10]

-

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.[11]

-

Crystal Mounting: A single crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is collected at low temperatures.[7][12]

-

Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu target), a goniometer for precise crystal orientation, and a detector.[7][11]

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam and rotated.[8][12] The X-rays diffract off the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots (reflections) that are recorded by the detector.[5][9] The angles and intensities of these reflections are measured.[5]

Structure Solution and Refinement

The collected diffraction data is then used to determine the crystal structure.

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of the reflections.[12]

-

Structure Solution (The Phase Problem): The primary challenge in crystallography is the "phase problem," where the phase information of the diffracted X-rays is lost during measurement.[12] For small molecules, this is typically solved using direct methods or the Patterson method.[12]

-

Model Building and Refinement: An initial model of the atomic positions is generated from the solved phases. This model is then refined against the experimental diffraction data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.[8] This iterative process yields the final, precise three-dimensional structure, including bond lengths, angles, and atomic coordinates.[7]

Visualized Workflows and Pathways

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Potential Signaling Pathway: Matrix Metalloproteinase (MMP) Inhibition

Sulfonyl pyrrolidine derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of the extracellular matrix and are implicated in diseases such as cancer and arthritis.[13][14] The diagram below illustrates a simplified, hypothetical signaling pathway where a 1-(4-bromo-3-methylphenylsulfonyl)pyrrolidine analog could act as an MMP inhibitor.

Caption: Hypothetical inhibition of the MMP pathway by a sulfonylpyrrolidine analog.

References

- 1. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′-trione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. rigaku.com [rigaku.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. fiveable.me [fiveable.me]

- 13. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Substituted Phenylsulfonyl Pyrrolidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. The incorporation of a phenylsulfonyl group onto the pyrrolidine scaffold often imparts desirable pharmacological properties. This technical guide provides an in-depth overview of the primary synthetic methodologies for the formation of substituted phenylsulfonyl pyrrolidines, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid in research and development.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a robust and widely employed method for the synthesis of the pyrrolidine ring. This approach typically involves the formation of a carbon-nitrogen bond within an acyclic precursor bearing a phenylsulfonyl group.

Dehydrative Cyclization of 4-(Substituted-phenylsulfonamido)butanoic Acids

A common pathway involves the dehydrative cyclization of 4-(substituted-phenylsulfonamido)butanoic acids. This reaction is often facilitated by a dehydrating agent such as polyphosphate ester (PPE). The addition of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) can significantly enhance reaction rates and yields.[1]

Quantitative Data for Dehydrative Cyclization [1]

| Substituent (R) | Method | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| H | A | 30 | 65 | 130-131 |

| H | B | 20 | 72 | 130-131 |

| 4-CH₃ | A | 28 | 75 | 145-146 |

| 4-CH₃ | B | 18 | 82 | 145-146 |

| 4-OCH₃ | A | 25 | 85 | 151-152 |

| 4-OCH₃ | B | 15 | 91 | 151-152 |

| 4-Cl | A | 28 | 78 | 160-161 |

| 4-Cl | B | 17 | 85 | 160-161 |

| 4-Br | A | 26 | 80 | 168-169 |

| 4-Br | B | 16 | 88 | 168-169 |

| 4-NO₂ | A | 25 | 82 | 180-181 |

| 4-NO₂ | B | 15 | 92 | 180-181 |

*Method A: Polyphosphate ester (PPE) at room temperature. *Method B: Polyphosphate ester (PPE) and 4-(N,N-dimethylamino)pyridine (DMAP) in chloroform at room temperature.

Experimental Protocol: General Procedure for Dehydrative Cyclization [1]

-

Method A: A mixture of the appropriate 4-(substituted-phenylsulfonamido)butanoic acid (1.0 mmol) and polyphosphate ester (2.5 mL) is stirred under anhydrous conditions at room temperature for 25-30 hours. Upon completion, the reaction mixture is poured into ice-cold water and the resulting solid precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to afford the pure 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-one.

-

Method B: To a solution of the 4-(substituted-phenylsulfonamido)butanoic acid (1.0 mmol) in chloroform (2 mL), polyphosphate ester (2.0 mL) and 4-(N,N-dimethylamino)pyridine (0.2 mmol) are added. The mixture is stirred at room temperature for 15-20 hours. The reaction is then worked up as described in Method A.

Reaction Pathway: Dehydrative Cyclization

Caption: Dehydrative cyclization of a sulfonamido butanoic acid.

Intramolecular Cyclization of N-(3-butynyl)-sulfonamides

Another intramolecular approach involves the 5-endo-dig cyclization of N-(3-butynyl)-sulfonamides, which can be catalyzed by transition metals such as palladium(II) chloride or gold(I) chloride.[2] This method is particularly useful for synthesizing 2,3-dihydro-1H-pyrroles, which can be further reduced to the corresponding pyrrolidines. Microwave-assisted heating can significantly improve yields.[2]

Experimental Protocol: Synthesis of 2,3-dihydro-1H-pyrroles [2]

A solution of the N-(3-butynyl)-sulfonamide in a suitable solvent is treated with a catalytic amount of PdCl₂ or AuCl. The reaction mixture is then heated, optionally under microwave irradiation, until the starting material is consumed (as monitored by TLC or GC-MS). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 2,3-dihydropyrrole.

Reaction Pathway: Intramolecular Hydroamination

Caption: Metal-catalyzed intramolecular cyclization of an N-(3-butynyl)-sulfonamide.

[3+2] Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and highly versatile method for constructing five-membered heterocyclic rings, including substituted pyrrolidines.[3][4] This reaction typically involves the [3+2] cycloaddition of an azomethine ylide (the 1,3-dipole) with an electron-deficient alkene (the dipolarophile).[5]

The azomethine ylide can be generated in situ from various precursors, such as the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. The reaction often exhibits high regio- and stereoselectivity.

Quantitative Data for [3+2] Cycloaddition

| Dipolarophile | Azomethine Ylide Precursor | Catalyst | Yield (%) | Diastereomeric Ratio |

| N-Phenylmaleimide | Isatin, Sarcosine | Ag₂O | 85 | >95:5 |

| Dimethyl fumarate | Benzaldehyde, Methyl glycinate | LiBr, DBU | 78 | 90:10 |

| Acrylonitrile | Formaldehyde, Glycine ethyl ester | TFA | 65 | - |

Experimental Protocol: General Procedure for [3+2] Cycloaddition [6]

A mixture of the aldehyde or ketone, the α-amino acid, and the dipolarophile is suspended in a suitable solvent (e.g., toluene, acetonitrile, or dichloromethane). A catalyst, such as a silver salt (e.g., Ag₂O, AgOAc) or a Lewis acid, may be added. The reaction mixture is then heated to reflux or stirred at room temperature until the reaction is complete. After cooling, the solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel.

Reaction Pathway: [3+2] Cycloaddition

Caption: [3+2] Cycloaddition of an azomethine ylide and an alkene.

Reductive Amination

Reductive amination provides a direct route to N-aryl substituted pyrrolidines from readily available starting materials. A notable example is the successive reductive amination of 1,4-dicarbonyl compounds with anilines, which can be efficiently catalyzed by iridium complexes using a transfer hydrogenation approach.[7]

Quantitative Data for Iridium-Catalyzed Reductive Amination [7]

| 1,4-Diketone | Aniline | Catalyst | Solvent | Yield (%) |

| Hexane-2,5-dione | Aniline | [CpIrCl₂]₂ | Water | 95 |

| Hexane-2,5-dione | 4-Methoxyaniline | [CpIrCl₂]₂ | Water | 92 |

| Hexane-2,5-dione | 4-Chloroaniline | [CpIrCl₂]₂ | Water | 88 |

| 1,4-Diphenylbutane-1,4-dione | Aniline | [CpIrCl₂]₂ | Water | 85 |

Experimental Protocol: Iridium-Catalyzed Reductive Amination [8]

In a reaction vessel, the 1,4-diketone (1.0 eq), aniline (1.2 eq), and the iridium catalyst (e.g., [Cp*IrCl₂]₂, 0.5 mol%) are combined. Deionized water is added as the solvent, followed by formic acid (5.0 eq) as the hydrogen source. The mixture is stirred vigorously at 80 °C and the reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Reaction Pathway: Reductive Amination

Caption: Iridium-catalyzed successive reductive amination of a 1,4-diketone.

Direct N-Sulfonylation

The most straightforward approach to preparing 1-(phenylsulfonyl)pyrrolidine is through the direct N-sulfonylation of the pyrrolidine ring.[9] This involves the reaction of pyrrolidine with a phenylsulfonylating agent, such as benzenesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Direct N-Sulfonylation

To a solution of pyrrolidine (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in a suitable solvent like dichloromethane or THF, benzenesulfonyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting materials are consumed. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product can be purified by recrystallization or column chromatography.

Reaction Pathway: N-Sulfonylation

Caption: Direct N-sulfonylation of pyrrolidine.

This guide provides a foundational understanding of the key synthetic routes to substituted phenylsulfonyl pyrrolidines. The choice of a particular method will depend on the desired substitution pattern, available starting materials, and required scale of the synthesis. The provided protocols and data serve as a valuable resource for the practical implementation of these synthetic strategies in a research and development setting.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 1-(Phenylsulfonyl)pyrrolidine|Research Chemical [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Brominated Pyrrolidine Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional structure that allows for broad exploration of chemical space and provides opportunities for stereochemical diversity.[1] When functionalized with a sulfonamide moiety, this class of compounds demonstrates a wide array of biological activities, making them attractive candidates for drug discovery. The introduction of a bromine atom to the pyrrolidine sulfonamide scaffold can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency, selectivity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of brominated pyrrolidine sulfonamides, with a focus on their development as inhibitors of key biological targets.

Discovery and History

The development of pyrrolidine sulfonamides as bioactive molecules has been an iterative process, driven by the search for novel therapeutics targeting a range of diseases. While a specific historical record detailing the initial discovery of brominated pyrrolidine sulfonamides is not extensively documented in dedicated publications, their emergence can be traced through the broader exploration of pyrrolidine-based scaffolds in medicinal chemistry.

The general synthetic route to N-arylsulfonylpyrrolidines involves the reaction of pyrrolidine with an appropriate arylsulfonyl chloride in the presence of a base.[1] The availability of various brominated arylsulfonyl chlorides has facilitated the synthesis of their corresponding pyrrolidine sulfonamide derivatives.

The scientific interest in this class of compounds has been propelled by their potential to modulate the activity of several important enzymes and receptors, including:

-

Glycine Transporter 1 (GlyT1): Inhibition of GlyT1 increases synaptic glycine levels, potentiating N-methyl-D-aspartate (NMDA) receptor function. This is a promising therapeutic strategy for schizophrenia and other central nervous system disorders.[2]

-

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV inhibitors are a class of oral antihyperglycemic agents that work by increasing the levels of incretin hormones, which regulate blood glucose.[3]

-

Transient Receptor Potential Vanilloid-4 (TRPV4): Antagonists of the TRPV4 ion channel have potential applications in treating pain, inflammation, and edema.[4]

Structure-activity relationship (SAR) studies on pyrrolidine sulfonamides have often included halogenated derivatives to probe the effect of substituents on potency and selectivity. The inclusion of bromine, in particular, can lead to enhanced binding affinity and improved pharmacokinetic properties.

Quantitative Data

Table 1: Inhibitory Activity of Pyrrolidine Sulfonamides against GlyT1

| Compound/Reference | Structure | Target | Assay Type | IC50 / Ki |

| AbbVie Compound[5] | 3,4-disubstituted pyrrolidine sulfonamide | GlyT1 | In vitro binding | Ki = 2 nM |

| Lundbeck Compound 38[6] | S-1-{2-[3-(3-fluoro-phenylsulfanyl)biphenyl-4-yloxy]ethyl}pyrrolidine-2-carboxylic acid | GlyT1 | In vitro inhibition | IC50 = 59 nM |

Table 2: Inhibitory Activity of Pyrrolidine Sulfonamides and Analogs against DPP-IV

| Compound/Reference | Structure | Target | Assay Type | IC50 |

| Sharma and Soman Compound 38[3] | Sulfonamide-pyrrolidine scaffold | DPP-IV | In vitro inhibition | In the nM range |

| Wang et al. Compound 36[3] | 4-fluoropyrrolidine-2-carbonitrile derivative | DPP-IV | In vitro inhibition | 0.017 µM |

| Abd El-Karim et al. Compound 39[3] | Tetralin-sulfonamide derivative | DPP-IV | In vitro inhibition | 2.80 nM |

| Abd El-Karim et al. Compound 40[3] | Tetralin-sulfonamide derivative | DPP-IV | In vitro inhibition | 2.80 nM |

| El-Karim et al. Compound 17[7] | N4-sulfonamido-benzoyl acetic acid derivative | DPP-IV | In vitro inhibition | 33.5 µM |

Table 3: Antagonist Activity of Pyrrolidine Derivatives against TRPV4

| Compound/Reference | Structure | Target | Assay Type | IC50 |

| GSK3527497 (A1)[4] | Pyrrolidine diol derivative | hTRPV4 | Calcium imaging | 13.72 nM |

Table 4: Antimicrobial Activity of a Bromophenyl Sulfonyl Derivative

| Compound/Reference | Structure | Target Organism | Assay Type | MIC |

| Compound 6[8] | 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | Staphylococcus aureus ATCC 6538 | Broth microdilution | 250 µg/mL |

Experimental Protocols

Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine[1]

This protocol describes a general method for the synthesis of N-arylsulfonylpyrrolidines, exemplified by the preparation of 1-((2-bromophenyl)sulfonyl)pyrrolidine.

Materials:

-

Pyrrolidine

-

2-Bromobenzenesulfonyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pyrrolidine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine to the stirred solution.

-

Addition of Sulfonyl Chloride: Add a solution of 2-bromobenzenesulfonyl chloride in anhydrous DCM dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Wash the reaction mixture sequentially with water and saturated aqueous sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-((2-bromophenyl)sulfonyl)pyrrolidine.

GlyT1 Inhibition Assay (Cell-Based)

This protocol outlines a cell-based assay to measure the inhibition of GlyT1.

Materials:

-

CHO-K1 cells stably expressing human GlyT1 (CHO-K1-hGlyT1)

-

96-well cell culture plates

-

Test compound (e.g., a brominated pyrrolidine sulfonamide)

-

[³H]-Glycine

-

Krebs-Ringer-HEPES (KRH) buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Plating: Plate CHO-K1-hGlyT1 cells in a 96-well plate and culture until confluent.

-

Compound Preparation: Prepare serial dilutions of the test compound in KRH buffer.

-

Assay Initiation: Wash the cells with KRH buffer. Pre-incubate the cells with the test compound or vehicle control for a specified time.

-

Glycine Uptake: Initiate glycine uptake by adding [³H]-Glycine to each well.

-

Incubation: Incubate the plate at 37 °C for a defined period.

-

Termination: Stop the uptake by washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Counting: Lyse the cells and add a scintillation cocktail.

-

Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

DPP-IV Inhibition Assay (Fluorescence-Based)[7]

This protocol describes a fluorescence-based method for screening DPP-IV inhibitors.

Materials:

-

Recombinant human DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Test compound

-

96-well microplate (black)

-

Microplate reader with fluorescence detection

Procedure:

-

Reagent Preparation: Prepare solutions of the DPP-IV enzyme, Gly-Pro-AMC substrate, and serial dilutions of the test compound in Tris-HCl buffer.

-

Reaction Mixture: In a 96-well microplate, mix the test compound solution with the DPP-IV enzyme solution.

-

Incubation: Incubate the mixture at 37 °C for 10 minutes.

-

Reaction Initiation: Add the Gly-Pro-AMC substrate solution to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin monitoring the increase in fluorescence (excitation: ~360 nm, emission: ~460 nm) in a kinetic mode at 37 °C for 30 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence increase over time). Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Signaling Pathways

GlyT1 Inhibition and NMDA Receptor Modulation

GlyT1 inhibitors exert their effects by modulating glutamatergic neurotransmission. By blocking the reuptake of glycine from the synaptic cleft, these inhibitors increase the extracellular glycine concentration. Glycine acts as a mandatory co-agonist at the NMDA receptor. The binding of both glutamate and glycine is required for the opening of the NMDA receptor ion channel, allowing for the influx of Ca²⁺. This potentiation of NMDA receptor activity is the basis for the therapeutic potential of GlyT1 inhibitors in conditions associated with NMDA receptor hypofunction, such as schizophrenia.[2]

DPP-IV Inhibition and Glucose Homeostasis

DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. GLP-1 and GIP stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner. By inhibiting DPP-IV, brominated pyrrolidine sulfonamides would prevent the degradation of GLP-1 and GIP, thereby prolonging their actions. This leads to increased insulin release and reduced glucagon levels, ultimately resulting in lower blood glucose.[3][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Pharmacology of TRPV4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioCentury - Neurology [biocentury.com]

- 6. The synthesis and SAR of 2-arylsulfanylphenyl-1-oxyalkylamino acids as GlyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psecommunity.org [psecommunity.org]

- 9. The effects of dipeptidyl peptidase-4 inhibition on microvascular diabetes complications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Novel Pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds.[1][2] Its unique stereochemical and physicochemical properties make it a versatile scaffold for the design and synthesis of novel therapeutic agents with a wide array of biological activities.[3] This technical guide provides an in-depth overview of the recent advancements in the field, focusing on the anticancer, antimicrobial, antiviral, and neuroprotective activities of novel pyrrolidine derivatives. Detailed experimental protocols for key biological assays and visual representations of signaling pathways and experimental workflows are included to facilitate further research and development in this promising area.

Anticancer Activities of Pyrrolidine Derivatives

Novel pyrrolidine derivatives have demonstrated significant potential as anticancer agents, with several classes of compounds exhibiting potent cytotoxicity against various cancer cell lines.[4][5] A notable example is the development of spirooxindole-pyrrolidine derivatives that have shown significant activity against human lung adenocarcinoma (A549) cells.[4]

Quantitative Data on Anticancer Activity

The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

| Spirooxindole-pyrrolidine | Derivative 1 | A549 (Lung Adenocarcinoma) | 8.5 | Doxorubicin | 1.2 |

| Spirooxindole-pyrrolidine | Derivative 2 | A549 (Lung Adenocarcinoma) | 5.2 | Doxorubicin | 1.2 |

| Spirooxindole-pyrrolidine | Derivative 3 | A549 (Lung Adenocarcinoma) | 12.1 | Doxorubicin | 1.2 |

| 5-Oxopyrrolidine | Compounds 18-22 | A549 (Lung Adenocarcinoma) | Potent Activity | - | - |

| Pyrrolidine Chalcone | 3IP | MCF-7 (Breast Cancer) | 25-30 µg/mL | - | - |

| Pyrrolidine Chalcone | 3FP | MDA-MB-468 (Breast Cancer) | 25 µg/mL | - | - |

Mechanism of Action: EGFR Signaling Pathway Inhibition

A key mechanism of action for some of these anticancer pyrrolidine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] This pathway is crucial for cancer cell proliferation and survival.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[6]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test pyrrolidine derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells in the logarithmic growth phase.

-

Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[6]

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., in DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired concentrations.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle controls (solvent only).[7]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[6]

-

Antimicrobial Activities of Pyrrolidine Derivatives

The emergence of antimicrobial resistance is a major global health concern, driving the search for new therapeutic agents.[7] Pyrrolidine derivatives have shown considerable promise as antibacterial and antifungal agents.[1][7] For instance, newly synthesized pyrrolidine-thiazole derivatives have exhibited potent activity against a range of Gram-positive and Gram-negative bacteria.[4]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of these compounds is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[4]

| Compound Class | Derivative Example | Target Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |

| Pyrrolidine-Thiazole | Derivative A | Staphylococcus aureus | 16 | Ciprofloxacin | 8 |

| Pyrrolidine-Thiazole | Derivative B | Escherichia coli | 32 | Ciprofloxacin | 16 |

| Pyrrolidine Chalcone | 3BP, 3CP, 3DP | Staphylococcus aureus | 0.025 | - | - |

| Pyrrolidine Chalcone | 3AP, 3IP | Enterococcus faecalis | 0.025 | - | - |

| Pyrrolidine Chalcone | 3CP | Mycobacterium tuberculosis | 6.25 | - | - |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A key mechanism for the antibacterial action of some pyrrolidine derivatives is the targeting of bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication and repair.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[3][8]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Test pyrrolidine derivatives

-

Sterile 96-well microtiter plates

-

McFarland 0.5 turbidity standard

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a pure culture in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.

-

-

Inoculation and Incubation:

-

Inoculate each well (except for a sterility control well) with the standardized bacterial inoculum.

-

Include a growth control well (inoculum without the compound).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.[8]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The growth control well should be turbid for the test to be valid.[8]

-

Antiviral Activities of Pyrrolidine Derivatives

Novel pyrrolidine-based analogs are also being explored for their antiviral properties. A significant area of research is the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme crucial for viral replication.[4] Additionally, certain pyrrolidine-bearing quinoxaline derivatives have shown potent antiviral activity against viruses like HSV-1, H1N1, and SARS-CoV-2.[9]

Quantitative Data on Antiviral Activity

The antiviral activity is often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound that inhibits 50% of the viral activity.

| Compound Class | Derivative Example | Target Virus | IC50 (µM) |

| Pyrrolidine-bearing quinoxaline | Compound 9 | HSV-1 | 0.32 |

| Pyrrolidine-bearing quinoxaline | Compound 9 | H1N1 | 1.76 |

| Pyrrolidine-bearing quinoxaline | Compound 9 | SARS-CoV-2 | 1.06 |

Mechanism of Action: Inhibition of HCV NS3/4A Protease

The HCV NS3/4A protease is a key enzyme in the viral life cycle, responsible for cleaving the viral polyprotein into functional proteins. Pyrrolidine-based inhibitors can block the active site of this enzyme, thereby preventing viral replication.

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a compound to neutralize a virus and prevent it from infecting cells, leading to a reduction in the formation of plaques (areas of cell death).[4][10]

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock of known titer

-

Cell culture medium

-

Test pyrrolidine derivatives

-

Semi-solid overlay (e.g., agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

6- or 12-well plates

Procedure:

-

Cell Seeding:

-

Seed host cells in plates to form a confluent monolayer.[4]

-

-

Compound-Virus Incubation:

-

Prepare serial dilutions of the test compound.

-

Mix the compound dilutions with a known amount of virus and incubate (e.g., for 1 hour at 37°C) to allow the compound to neutralize the virus.

-

-

Infection:

-

Remove the culture medium from the cell monolayers and inoculate with the compound-virus mixtures.

-

Incubate for a period to allow for viral adsorption.

-

-

Overlay and Incubation:

-

Remove the inoculum and add a semi-solid overlay to restrict the spread of the virus to adjacent cells.

-

Incubate the plates for several days to allow for plaque formation.

-

-

Plaque Visualization and Counting:

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the concentration of the compound that causes a 50% or 90% reduction in plaques (PRNT50 or PRNT90).[11]

-

Neuroprotective Activities of Pyrrolidine Derivatives

Pyrrolidine derivatives are also being investigated for their potential in treating neurodegenerative diseases and ischemic stroke.[12] Certain novel phenylpyrrolidine derivatives have shown neuroprotective effects in models of ischemic brain injury.

Mechanism of Action: Sodium Channel Blockade and Cognitive Function Improvement

One proposed mechanism for the neuroprotective effects of some pyrrolidine derivatives is the blockade of neuronal sodium channels, which can be beneficial in conditions like ischemic stroke.[12] Additionally, some compounds have been shown to improve cognitive functions in animal models of stroke.[13]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used in vivo method to induce focal cerebral ischemia (stroke) in rodents to evaluate the efficacy of neuroprotective agents.[9][14]

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat and place it in a stereotactic frame.

-

Make a midline incision on the neck to expose the common carotid artery (CCA) and its bifurcation into the external carotid artery (ECA) and internal carotid artery (ICA).

-

-

Occlusion:

-

Ligate the ECA.

-

Insert a filament (e.g., a silicone-coated nylon monofilament) into the ICA and advance it to the origin of the middle cerebral artery (MCA) to block blood flow.[15]

-

-

Reperfusion (for transient MCAO):

-

After a specific duration of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.[16]

-

-

Compound Administration:

-

Administer the test pyrrolidine derivative at a specific time point (before, during, or after ischemia).

-

-

Neurological and Histological Assessment:

-

Evaluate the neurological deficit at different time points post-MCAO using standardized scoring systems.

-

After a set period, euthanize the animal and perform histological analysis of the brain to determine the infarct volume.[9]

-

Conclusion

The diverse biological activities of novel pyrrolidine derivatives underscore their significant potential in drug discovery and development. The versatility of the pyrrolidine scaffold allows for extensive chemical modifications, leading to the generation of compounds with enhanced potency and selectivity against a range of therapeutic targets. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to harness the therapeutic potential of this important class of heterocyclic compounds. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics based on the pyrrolidine core.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]

- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]

- 12. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Topoisomerase - Wikipedia [en.wikipedia.org]

- 14. wvj.science-line.com [wvj.science-line.com]

- 15. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In Silico Prediction of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine Bioactivity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for the prediction of biological activity of novel chemical entities, using 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine as a case study. In the absence of specific experimental data for this compound, this document serves as a procedural whitepaper detailing the methodologies for target prediction, molecular docking, quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Detailed experimental protocols for each computational approach are presented to guide researchers in the virtual screening and characterization of novel compounds. Furthermore, this guide includes structured data tables for the presentation of predictive results and utilizes Graphviz diagrams to visualize complex workflows and signaling pathways, offering a blueprint for the computational assessment of new chemical entities in drug discovery.

Introduction

The discovery and development of new therapeutic agents is a time-consuming and costly endeavor. In silico methods, or computer-aided drug design (CADD), have emerged as indispensable tools to expedite this process by predicting the biological activity and pharmacokinetic properties of novel compounds before their synthesis and experimental testing.[1] This approach significantly reduces the number of candidate molecules that need to be screened in the laboratory, thereby saving resources and accelerating the identification of promising drug leads.[2]

This whitepaper presents a hypothetical in silico investigation of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine, a novel chemical entity. The objective is to provide a detailed technical guide for researchers on how to approach the bioactivity prediction of a new compound for which no prior biological data exists. The workflow described herein encompasses a multi-faceted computational strategy, beginning with target identification and culminating in the prediction of its ADMET properties.

In Silico Bioactivity Prediction Workflow

The computational prediction of a novel compound's bioactivity follows a structured workflow that integrates various methodologies to build a comprehensive profile of its potential therapeutic effects and liabilities.[3] This multi-step process allows for the efficient screening and prioritization of compounds for further experimental validation.

Target Identification

The initial step in elucidating the bioactivity of a novel compound is to identify its potential molecular targets.[3][4] This can be achieved through a combination of ligand-based and structure-based computational methods.

-

Ligand-Based Virtual Screening: This approach relies on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.[1] The 2D or 3D structure of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine would be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with high structural similarity. The known targets of these similar molecules are then considered potential targets for the query compound.[4]

-

Structure-Based Virtual Screening (Reverse Docking): In this method, the 3D structure of the compound is docked against a large library of protein structures with known binding sites.[4] The proteins to which the compound binds with a high predicted affinity are identified as potential targets.

Experimental Protocol: Ligand-Based Virtual Screening

-

Compound Preparation: The 2D structure of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure using a molecular modeling software (e.g., Avogadro). The structure is then energy minimized using a suitable force field (e.g., MMFF94).

-

Database Selection: A database of known bioactive compounds, such as ChEMBL, is selected.

-

Similarity Search: A similarity search is performed using the 3D structure of the query compound as a query. Common similarity metrics include Tanimoto coefficient calculated on molecular fingerprints (e.g., Morgan fingerprints).

-

Hit Retrieval and Analysis: Compounds with a similarity score above a predefined threshold (e.g., Tanimoto coefficient > 0.85) are retrieved. The known biological targets of these hits are then compiled and analyzed to identify potential targets for the query compound.

Molecular Docking

Once a set of potential targets is identified, molecular docking is employed to predict the binding mode and affinity of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine to each target.[5][6] This process involves computationally placing the ligand into the binding site of the protein and evaluating the interaction energy.[2]

Experimental Protocol: Molecular Docking

-

Receptor and Ligand Preparation:

-

Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added. The protein structure is then energy minimized.

-

Ligand: The 3D structure of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine is prepared as described in the ligand-based screening protocol.

-

-

Binding Site Definition: The binding site on the receptor is defined, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to generate a series of possible binding poses of the ligand within the receptor's binding site.[5]

-